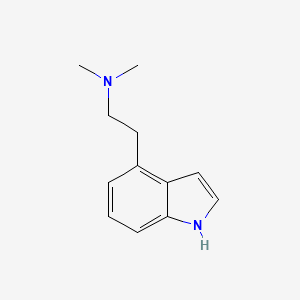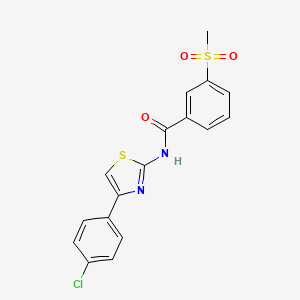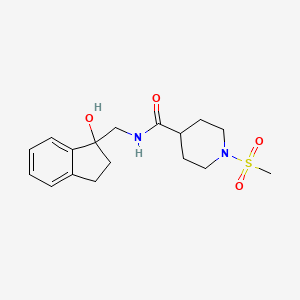![molecular formula C15H20F3N3O B2716632 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol CAS No. 2380059-33-4](/img/structure/B2716632.png)
1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol, also known as TFP or TFPB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TFP is a complex molecule that consists of a piperidine ring, a pyrrolidine ring, and a trifluoromethylpyridine ring. In
Mecanismo De Acción
The mechanism of action of 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol is not yet fully understood. However, it is believed to act as a modulator of certain receptors in the brain, particularly the dopamine and serotonin receptors. This compound has been shown to increase the release of dopamine and serotonin in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance memory and learning, and reduce anxiety-like behavior. This compound has also been shown to have potential anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol is its potential as a lead compound for drug discovery. This compound has a unique structure that makes it a promising starting point for the development of new drugs. However, the complex synthesis process and the relatively high cost of this compound can be a limitation for lab experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol. One area of research is to further explore the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Another area of research is to investigate the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases. Additionally, more research is needed to explore the potential anti-inflammatory effects of this compound and its potential applications in the field of immunology.
Métodos De Síntesis
The synthesis method of 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol involves a series of chemical reactions that require expertise in organic chemistry. One of the most common methods for synthesizing this compound involves the reaction of 3-(trifluoromethyl)pyridine-2-amine with 4-piperidone hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to obtain this compound. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has also been shown to have potential applications in the field of neuroscience, where it can be used to study the role of certain neurotransmitters in the brain.
Propiedades
IUPAC Name |
1-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)13-2-1-6-19-14(13)20-7-3-11(4-8-20)21-9-5-12(22)10-21/h1-2,6,11-12,22H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHWQSZKCKYZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)
![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)
![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)
![3-[3-Methoxy-4-[(1S,2R)-1-(hydroxymethyl)-2-hydroxy-2-[3-methoxy-4-(beta-D-glucopyranosyloxy)phenyl]ethoxy]phenyl]propane-1-ol](/img/structure/B2716559.png)


![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)

![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)

